molecular formula C17H14N4O B12729477 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- CAS No. 87540-40-7

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl-

Cat. No.: B12729477
CAS No.: 87540-40-7
M. Wt: 290.32 g/mol
InChI Key: YCVCJAVLEBGWBT-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6-position and the phenyl group at the 3-position enhances its potential as a therapeutic agent by improving its solubility and target specificity.

Properties

CAS No.

87540-40-7

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

6-ethoxy-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C17H14N4O/c1-2-22-17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

YCVCJAVLEBGWBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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